2,6-DIFLUORO-N-(3-PYRIDINYL)BENZAMIDE
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Overview
Description
2,6-Difluoro-N-(3-pyridinyl)benzamide is a fluorinated aromatic compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and a pyridinyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-pyridinyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzamide.
Condensation Reaction: The 2,6-difluorobenzamide undergoes a condensation reaction with a pyridinyl derivative under controlled conditions.
Acylation and Thioetherification: The intermediate product is then subjected to acylation and thioetherification reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-pyridinyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,6-Difluoro-N-(3-pyridinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its antifungal and antibacterial properties, making it a candidate for developing new pesticides.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, in its antifungal and antibacterial applications, the compound forms hydrogen bonds with key enzymes such as succinate dehydrogenase, inhibiting their activity and leading to the death of the target organisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the pyridinyl group, resulting in different chemical properties and applications.
3-Pyridinylbenzamide: Does not have the fluorine substitutions, affecting its reactivity and biological activity.
Fluoropyridines: These compounds share the fluorinated pyridine structure but differ in their substitution patterns and overall properties.
Uniqueness
2,6-Difluoro-N-(3-pyridinyl)benzamide is unique due to the combination of fluorine atoms and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCHIVMOEVVSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CN=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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